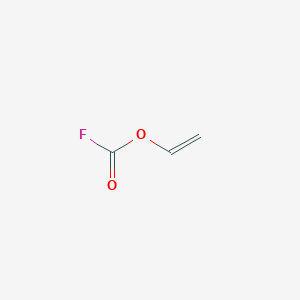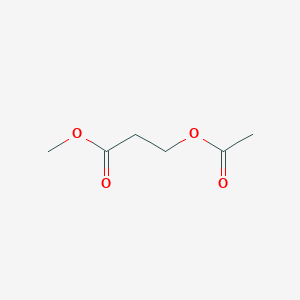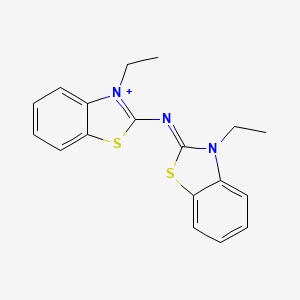
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two benzothiazole units connected through an imine linkage, with ethyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine typically involves the condensation of 3-ethylbenzothiazolium salts with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-1-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
Uniqueness
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine stands out due to its unique imine linkage between two benzothiazole units, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N3S2+ |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N3S2/c1-3-20-13-9-5-7-11-15(13)22-17(20)19-18-21(4-2)14-10-6-8-12-16(14)23-18/h5-12H,3-4H2,1-2H3/q+1 |
InChI Key |
AMAMEHNQJLDQIE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=N\C3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


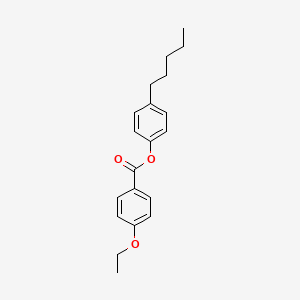
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
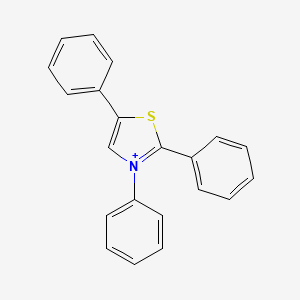
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
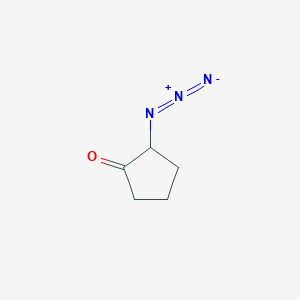
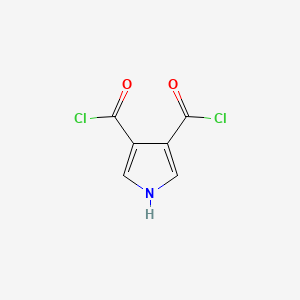
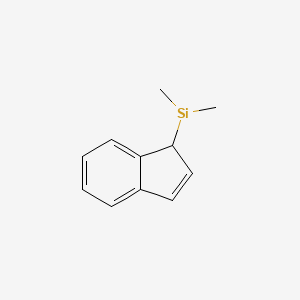

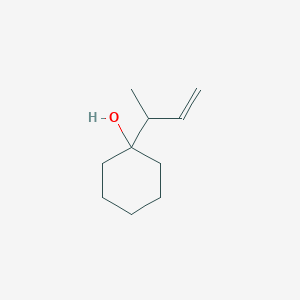
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
